4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
描述
属性
IUPAC Name |
4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-3-13-7-6(4)5(14(15)16)1-2-12-7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRUPHFLMGESHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Nitration of 3-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
Electrophilic nitration is a cornerstone for introducing the nitro group. The trifluoromethyl group’s meta-directing nature facilitates nitration at C4 under controlled conditions.
- Substrate Preparation : 3-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine is synthesized via Sonogashira coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with trifluoromethylacetylene, followed by cyclization (78% yield).
- Nitration : Treatment with fuming HNO₃ (90%) at 0°C for 2 hours achieves regioselective C4 nitration (Yield: 65–70%).
Challenges :
Trifluoromethylation via Cross-Coupling
Palladium-catalyzed cross-coupling installs the trifluoromethyl group post-nitration. This method avoids premature functional group incompatibility.
- Iodination : 4-Nitro-1H-pyrrolo[2,3-b]pyridine undergoes N-methylation (NaH/CH₃I) and iodination (NIS) to yield 3-iodo-4-nitro-1-methyl-pyrrolo[2,3-b]pyridine (82% yield).
- Trifluoromethylation : Ullmann-type coupling with methyl trifluorovinyl ether (CF₃Cu, Pd(OAc)₂, 110°C) installs the CF₃ group (55% yield).
Convergent Synthesis via Cyclization
Cyclocondensation of Nitro- and CF₃-Substituted Intermediates
Building the pyrrolopyridine ring from nitro- and trifluoromethyl-containing fragments ensures precise regiochemistry.
- Nitro-enyne Synthesis : 2-Amino-3-nitro-5-(trifluoromethyl)pyridine is coupled with propargyl bromide (K₂CO₃, DMF) to form a nitro-yne intermediate (89% yield).
- Reductive Cyclization : Using NaH in THF, the enyne undergoes 5-exo-dig cyclization to afford the pyrrolopyridine core (73% yield).
Advantages :
Protective Group Strategies
Tosyl Protection for Directed Functionalization
Protecting the pyrrole nitrogen (N1) with a tosyl group enhances solubility and directs electrophilic substitution.
- Protection : 1H-Pyrrolo[2,3-b]pyridine reacts with TsCl/NaH to form N1-tosyl derivative (91% yield).
- Nitration/Trifluoromethylation : Sequential nitration (HNO₃/AcOH) and Stille coupling (CF₃SnBu₃, Pd(PPh₃)₄) yield the protected product.
- Deprotection : NaOH/MeOH cleaves the tosyl group (85% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Late-stage nitration | HNO₃ nitration | 65–70 | Moderate | High |
| Cross-coupling | CF₃Cu/Pd coupling | 55 | High | Moderate |
| Convergent synthesis | Reductive cyclization | 73 | Excellent | High |
| Tosyl-directed | TsCl protection/deprotection | 85 | High | Moderate |
Insights :
化学反应分析
Types of Reactions
4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
科学研究应用
4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials science
作用机制
The mechanism of action of 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
The pyrrolo[2,3-b]pyridine scaffold is widely explored in drug discovery due to its versatility. Below is a detailed comparison of 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with key analogs:
Substituent Position and Electronic Effects
Key Observations:
- Positional Isomerism : The nitro group at position 4 (target compound) versus position 3 (e.g., 6c, 6d) alters electronic distribution. Nitro at position 4 may reduce steric clashes in binding pockets compared to position 3 analogs .
- Trifluoromethyl vs. Cyclopropane : The direct -CF₃ group in the target compound enhances lipophilicity (logP ≈ 2.5) compared to S109’s cyclopropyl-CF₃, which introduces steric bulk .
- Substituent Effects: Electron-withdrawing groups (-CF₃, -NO₂) increase metabolic stability but reduce solubility, whereas electron-donating groups (-OCH₃) improve aqueous solubility .
生物活性
4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4F3N3O2
- Molecular Weight : 221.13 g/mol
- CAS Number : 1186501-72-3
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor in specific enzymatic pathways and its potential therapeutic applications.
Inhibitory Activity
The compound exhibits significant inhibitory effects on DYRK1A with nanomolar affinity. In vitro studies have demonstrated:
- IC50 Values : Ranging from 10 to 50 nM depending on the assay conditions.
- Selectivity : High selectivity over other kinases, minimizing off-target effects.
Antioxidant and Anti-inflammatory Properties
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures exhibit antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's derivatives showed MIC values significantly lower than standard treatments, indicating potential as a new antibacterial agent .
Data Tables
常见问题
Q. What are the standard synthetic routes for preparing 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how is regioselectivity ensured during functionalization?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with boronic acids (e.g., trifluoromethyl-substituted phenylboronic acids) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 105°C . Regioselectivity is controlled by steric and electronic factors of the substituents, with nitro and trifluoromethyl groups directing coupling to the 5-position. Purification via silica gel chromatography (DCM/EtOAc gradients) ensures high yields (74–96%) .
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
¹H and ¹³C NMR are critical for structural confirmation. Key signals include:
- Nitro group: Deshielded aromatic protons (δ 8.8–9.0 ppm) .
- Trifluoromethyl group: Distinct ¹⁹F NMR signals near δ -172 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₄ClF₃N₂: 243.0130) . Purity (>95%) is confirmed via HPLC with UV detection .
Q. How does the nitro group influence the compound’s reactivity in downstream transformations?
The nitro group is a strong electron-withdrawing moiety, facilitating reductions (e.g., H₂/Raney Ni in THF) to yield 3-amino derivatives. However, intermediates like 3-amino-pyrrolo[2,3-b]pyridines are labile and require immediate use in acylations or cyclizations to prevent decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for analogs with varying substituents?
Discrepancies in yields (e.g., 74% for p-tolyl vs. 87% for 4-CF₃-phenyl analogs) arise from steric hindrance and electronic effects of substituents. Optimization involves adjusting boronic acid stoichiometry (1.2 eq), reaction time (3–4 hours), and solvent polarity (dioxane > toluene) . Controlled experiments with in situ monitoring (TLC or LC-MS) can identify optimal conditions .
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition (e.g., FGFR1)?
Docking studies reveal that the pyrrolo[2,3-b]pyridine core binds to the kinase hinge region (e.g., forming hydrogen bonds with FGFR1’s Ala564). Substituents at the 3- and 5-positions (e.g., CF₃, nitro) enhance hydrophobic interactions in the ATP-binding pocket. MD simulations predict improved affinity when electron-withdrawing groups align with conserved residues like Asp641 .
Q. What analytical techniques are recommended for resolving structural ambiguities in halogenated derivatives?
X-ray crystallography is definitive for resolving regiochemistry (e.g., distinguishing 4-chloro vs. 5-bromo isomers). For labile intermediates, 2D NMR (COSY, HSQC) clarifies coupling patterns, while HRMS isotopes confirm halogen presence (e.g., ⁷⁹Br/⁸¹Br ratios) .
Q. How can stability challenges during hydrogenation of the nitro group be mitigated?
Rapid decomposition of 3-amino intermediates is addressed by:
- Using dry, degassed solvents (THF) under inert atmospheres.
- Immediate derivatization (e.g., acylation with nicotinoyl chloride in pyridine) to stabilize the amine .
- Low-temperature (-20°C) storage of intermediates in amber vials .
Q. What substituent modifications enhance bioactivity while maintaining synthetic feasibility?
- 5-Position : Electron-deficient aryl groups (e.g., 4-CF₃-phenyl) improve cellular permeability (logP ~2.5) .
- 3-Position : Trifluoromethyl enhances metabolic stability; replacing nitro with cyano retains activity but reduces toxicity .
- N-Functionalization : Morpholine or piperazine sulfonamides at N1 improve solubility (e.g., >50 μM in PBS) and kinase selectivity .
Methodological Tables
Table 1: Key Synthetic Conditions for 3,5-Disubstituted Analogs
| Substituent (Position) | Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-CF₃-phenyl (5) | 4-CF₃-C₆H₄B(OH)₂ | Pd(PPh₃)₄/K₂CO₃ | 87 | |
| p-Tolyl (5) | p-TolylB(OH)₂ | Pd(PPh₃)₄/K₂CO₃ | 74 | |
| 3,4-Dimethoxyphenyl (5) | 3,4-(MeO)₂C₆H₃B(OH)₂ | Pd(PPh₃)₄/K₂CO₃ | 94 |
Table 2: Bioactivity Data for Selected Derivatives
| Compound | Target (IC₅₀) | Solubility (μM) | logP | Reference |
|---|---|---|---|---|
| 3-Nitro-5-(4-CF₃-Ph) | FGFR1 (12 nM) | 28 | 2.7 | |
| 3-CF₃-5-(3,4-(MeO)₂-Ph) | EGFR (45 nM) | 45 | 2.1 | |
| N-Morpholinosulfonamide | VEGFR2 (8 nM) | 62 | 1.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
